2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound characterized by its unique structure, which includes an oxadiazole ring and a phenolic group. The oxadiazole moiety is known for its diverse biological activities, while the phenolic component contributes to its chemical reactivity and potential applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 208.23 g/mol.
The chemical behavior of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol can be influenced by its functional groups. Key reactions include:
Compounds containing oxadiazole rings have been widely studied for their biological properties. 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol exhibits potential antimicrobial and antitumor activities. Studies indicate that derivatives of oxadiazoles can inhibit various cancer cell lines and possess anti-inflammatory properties. The presence of the aminoethyl side chain may enhance its interaction with biological targets, potentially improving its efficacy.
The synthesis of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol focus on its binding affinity to biological targets such as enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant interactions with proteins involved in cell signaling pathways, potentially leading to therapeutic effects against various diseases.
Several compounds share structural similarities with 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol | Structure | Directly related to phenolic compounds; shows antimicrobial activity. |
| 5-(1,3,4-Oxadiazol-2-yl)thiazole | - | Exhibits different biological activity profiles; used in anti-cancer research. |
| 1,3,4-Oxadiazole derivatives | - | Broad range of biological activities; used in drug discovery for various diseases. |
The uniqueness of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol lies in its combination of the oxadiazole ring with an aminoethyl side chain and a phenolic group, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives.